Cas no 820237-04-5 (Benzaldehyde,3-methyl-4-(pentyloxy)-)
Benzaldehyde,3-methyl-4-(pentyloxy)- Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde,3-methyl-4-(pentyloxy)-
- 3-methyl-4-pentoxybenzaldehyde
- 4-pentyloxy-3-methylbenzaldehyde
- Benzaldehyde, 3-methyl-4-(pentyloxy)- (9CI)
- 3-Methyl-4-(pentyloxy)benzaldehyde
- SCHEMBL5449465
- 820237-04-5
- MQMJJCVBAPLRCX-UHFFFAOYSA-N
- AKOS005291185
- DTXSID00667551
- 3-Methyl-4-n-pentoxybenzaldehyde
- 3-METHYL-4-(PENTYLOXY)-BENZALDEHYDE
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- MDL: MFCD16877794
- Inchi: 1S/C13H18O2/c1-3-4-5-8-15-13-7-6-12(10-14)9-11(13)2/h6-7,9-10H,3-5,8H2,1-2H3
- InChI Key: MQMJJCVBAPLRCX-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C=O)=CC=1C)CCCCC
Computed Properties
- Exact Mass: 206.131
- Monoisotopic Mass: 206.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 26.3A^2
Benzaldehyde,3-methyl-4-(pentyloxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427681-1 g |
3-Methyl-4-n-pentoxybenzaldehyde |
820237-04-5 | 1 g |
€594.40 | 2023-07-18 | ||
| abcr | AB427681-5 g |
3-Methyl-4-n-pentoxybenzaldehyde |
820237-04-5 | 5g |
€1,373.40 | 2023-07-18 | ||
| abcr | AB427681-1g |
3-Methyl-4-n-pentoxybenzaldehyde; . |
820237-04-5 | 1g |
€1555.10 | 2025-04-16 | ||
| abcr | AB427681-5g |
3-Methyl-4-n-pentoxybenzaldehyde |
820237-04-5 | 5g |
€1373.40 | 2023-09-04 | ||
| A2B Chem LLC | AD99435-1g |
3-Methyl-4-(pentyloxy)benzaldehyde |
820237-04-5 | 97% | 1g |
$1205.00 | 2024-04-19 | |
| A2B Chem LLC | AD99435-5g |
3-Methyl-4-(pentyloxy)benzaldehyde |
820237-04-5 | 97% | 5g |
$2831.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644985-1g |
3-Methyl-4-(pentyloxy)benzaldehyde |
820237-04-5 | 98% | 1g |
¥11602.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644985-5g |
3-Methyl-4-(pentyloxy)benzaldehyde |
820237-04-5 | 98% | 5g |
¥32140.00 | 2024-07-28 | |
| Crysdot LLC | CD12028590-1g |
3-Methyl-4-(pentyloxy)benzaldehyde |
820237-04-5 | 97% | 1g |
$437 | 2024-07-24 | |
| Crysdot LLC | CD12028590-5g |
3-Methyl-4-(pentyloxy)benzaldehyde |
820237-04-5 | 97% | 5g |
$1177 | 2024-07-24 |
Benzaldehyde,3-methyl-4-(pentyloxy)- Suppliers
Benzaldehyde,3-methyl-4-(pentyloxy)- Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on Benzaldehyde,3-methyl-4-(pentyloxy)-
Benzaldehyde, 3-Methyl-4-(Pentyloxy)-: A Comprehensive Overview
Benzaldehyde, 3-Methyl-4-(Pentyloxy)-, also known by its CAS No 820237-04-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a benzaldehyde moiety with a 3-methyl and 4-pentyloxy substituent. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a valuable compound for various applications.
The molecular structure of Benzaldehyde, 3-Methyl-4-(Pentyloxy)- is defined by the benzene ring with an aldehyde group at position 1, a methyl group at position 3, and a pentyloxy group at position 4. This arrangement not only influences the compound's reactivity but also its solubility and stability under different conditions. Recent studies have highlighted the importance of such substituted benzaldehydes in the synthesis of advanced materials, particularly in the development of novel polymers and coatings.
One of the most notable aspects of Benzaldehyde, 3-Methyl-4-(Pentyloxy)- is its role in chemical synthesis. The compound serves as an intermediate in the production of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various reactions, such as condensation and oxidation, makes it a versatile building block in organic synthesis. Researchers have explored its potential in synthesizing bioactive compounds, where the substituents on the benzene ring play a crucial role in determining the biological activity of the final product.
In terms of physical properties, Benzaldehyde, 3-Methyl-4-(Pentyloxy)- exhibits a melting point of approximately -5°C and a boiling point around 180°C under standard conditions. These properties make it suitable for use in processes that require thermal stability and controlled volatility. The compound's solubility in common organic solvents further enhances its utility in laboratory settings and industrial applications.
The chemical stability of Benzaldehyde, 3-Methyl-4-(Pentyloxy)- has been extensively studied under various environmental conditions. Recent findings indicate that the compound demonstrates good stability under neutral and slightly acidic conditions but may undergo hydrolysis under strongly alkaline conditions. This information is critical for its safe handling and storage in industrial settings.
In recent years, there has been growing interest in the application of Benzaldehyde, 3-Methyl-4-(Pentyloxy)- in green chemistry initiatives. Its use as a precursor in the synthesis of biodegradable polymers has been explored as part of efforts to develop more sustainable materials. Researchers have also investigated its potential as a component in eco-friendly adhesives and coatings, where its unique properties contribute to improved performance and reduced environmental impact.
The synthesis of Benzaldehyde, 3-Methyl-4-(Pentyloxy)- typically involves multi-step organic reactions. One common approach involves the alkylation of benzaldehyde derivatives followed by oxidation to introduce the aldehyde group. The choice of reaction conditions and catalysts plays a pivotal role in achieving high yields and ensuring product purity. Advances in catalytic techniques have enabled more efficient syntheses, reducing production costs and improving scalability.
In conclusion, Benzaldehyde, 3-Methyl-4-(Pentyloxy)-, with its CAS No 820237-04-5 identifier, is a compound with diverse applications across multiple industries. Its unique molecular structure provides a foundation for innovative research and development efforts aimed at harnessing its potential for advanced materials and sustainable technologies.
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